
1-Piperidinyloxy, 4-((2-hydroxyethyl)dimethylammonio)-2,2,6,6-tetramethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Piperidinyloxy, 4-((2-hydroxyethyl)dimethylammonio)-2,2,6,6-tetramethyl-, also known as 1-Piperidinyloxy, 4-((2-hydroxyethyl)dimethylammonio)-2,2,6,6-tetramethyl-, is a useful research compound. Its molecular formula is C13H29N2O2+ and its molecular weight is 245.38 g/mol. The purity is usually 95%.
The exact mass of the compound 1-Piperidinyloxy, 4-((2-hydroxyethyl)dimethylammonio)-2,2,6,6-tetramethyl- is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Oxides - Cyclic N-Oxides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Piperidinyloxy, 4-((2-hydroxyethyl)dimethylammonio)-2,2,6,6-tetramethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Piperidinyloxy, 4-((2-hydroxyethyl)dimethylammonio)-2,2,6,6-tetramethyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antioxidant Mechanisms and Implications
Tempol, a cyclic nitroxide derivative of the mentioned compound, exhibits substantial antioxidant properties, making it a candidate for therapeutic applications in conditions associated with oxidative stress and inflammation. Research has revealed that tempol and related cyclic nitroxides can attenuate the toxicity of nitric oxide-derived oxidants, which are prevalent in inflammatory conditions. These compounds achieve this by rapidly reacting with nitrogen dioxide and carbonate radical, leading to their oxidation to oxammonium cations. These cations can then be recycled back to nitroxides, suggesting a potential for cyclic nitroxides in mitigating tissue injury under inflammatory conditions (Augusto et al., 2008).
Bioavailability Enhancement
Piperine, a major active principle of black pepper (Piper nigrum), has been shown to enhance the bioavailability of various therapeutic drugs and phytochemicals. This is achieved through its inhibitory influence on drug biotransforming enzymes in the liver, such as aryl hydrocarbon hydroxylase and UDP-glucuronyl transferase, and by affecting the ultrastructure of intestinal brush border, leading to increased absorption. Such properties make piperine an important compound for improving the efficacy of drugs and nutrients by facilitating their absorption and utilization (Srinivasan, 2007).
Antimycobacterial Activity
The structural motif of piperazine, present in the compound of interest, has been explored for its antimycobacterial properties. Several molecules incorporating piperazine have shown potent activity against Mycobacterium tuberculosis, including drug-resistant strains. The versatility of piperazine as a medicinal scaffold facilitates the development of new therapeutic agents targeting tuberculosis, highlighting the importance of structural design and the relationship between structure and activity in drug development (Girase et al., 2020).
Grafting for Versatile Applications
Hydroxyethylcellulose (HEC), a derivative related to the structural family of the compound , has seen its industrial and biomedical applications expanded through grafting with polymers. This modification improves its properties and applications in fields such as drug delivery, stimuli-sensitive hydrogels, and superabsorbents. The ability to form graft copolymers with HEC demonstrates the compound's versatility and potential in creating new materials with enhanced functionalities (Noreen et al., 2020).
Safety and Hazards
The compound is harmful if swallowed and causes serious eye damage . It may cause damage to organs through prolonged or repeated exposure . When handling the compound, it is advised to wash face, hands, and any exposed skin thoroughly after handling . Do not eat, drink, or smoke when using this product . Wear protective gloves, protective clothing, eye protection, and face protection . Do not breathe dust, fume, gas, mist, vapors, or spray .
Wirkmechanismus
Target of Action
Tempocholine, also known as 1-Piperidinyloxy, 4-((2-hydroxyethyl)dimethylammonio)-2,2,6,6-tetramethyl-, is a complex compound with a unique mechanism of actionGiven its structural similarity to acetylcholine, it may interact with cholinergic receptors .
Mode of Action
It is described as a polar tracer , which suggests that it might be used to track or visualize certain biological processes or structures.
Biochemical Pathways
Compounds similar to tempocholine, such as acetylcholine, play a significant role in the cholinergic system, affecting various physiological functions .
Result of Action
As a polar tracer, Tempocholine might be used to visualize or track certain biological processes or structures .
Eigenschaften
IUPAC Name |
2-hydroxyethyl-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)-dimethylazanium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H29N2O2/c1-12(2)9-11(15(5,6)7-8-16)10-13(3,4)14(12)17/h11,16-17H,7-10H2,1-6H3/q+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFJJJSRCJLCRCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1O)(C)C)[N+](C)(C)CCO)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H29N2O2+ |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the primary application of Tempocholine in membrane research?
A1: Tempocholine is primarily used as a spin label in electron spin resonance (ESR) spectroscopy to study the properties and dynamics of biological membranes [, , , ]. Its water-soluble nature makes it particularly useful for probing the hydrophilic regions of membranes.
Q2: How does Tempocholine interact with lipid membranes?
A2: Being a charged, hydrophilic molecule, Tempocholine partitions preferentially into the aqueous phase and interacts with the polar headgroup regions of lipid bilayers [, ]. It does not readily penetrate the hydrophobic core of the membrane, making it a valuable probe for studying membrane surface properties.
Q3: Can Tempocholine be used to study membrane permeability?
A3: Yes, Tempocholine's ability to be entrapped within liposomes and its sensitivity to changes in membrane integrity make it a useful tool for studying membrane permeability [, , , ]. The release of Tempocholine from liposomes can be monitored via ESR, providing insights into factors influencing membrane leakage, such as lipid composition, presence of proteins, or external stimuli.
Q4: Can Tempocholine be used to study membrane interactions with proteins?
A5: Yes, Tempocholine has been used to study the interaction of membrane-associated proteins with lipid bilayers [, ]. For instance, the interaction of erythrocyte membrane protein band 4.1 with phosphatidylserine-containing liposomes was investigated by monitoring Tempocholine release []. The study revealed that band 4.1 binding to the liposomes increased membrane permeability to Tempocholine, suggesting a perturbation of the bilayer structure upon protein interaction.
Q5: What is the significance of using Tempocholine in conjunction with hyposmotic stress in red blood cell studies?
A6: Researchers have employed Tempocholine in combination with hyposmotic stress to investigate the effects of aging on red blood cells []. By subjecting erythrocytes to solutions of varying osmolarities in the presence of Tempocholine, they observed differences in the amount of spin label entrapped within resealed ghosts. This technique provided insights into alterations in membrane properties and the ability of red blood cells to withstand osmotic changes during aging.
Q6: How have researchers employed Tempocholine to study immune responses to membrane-associated antigens?
A7: Tempocholine has proven valuable in spin membrane immunoassays designed to detect antibodies against membrane-bound antigens [, , ]. In these assays, target antigens are incorporated into liposomes containing Tempocholine. Upon antibody binding and complement activation, the liposomes are lysed, leading to the release of the spin label. This release, detectable by ESR, serves as a measure of antibody presence and activity.
Q7: What insights into cholesterol's role in membranes have been gained using Tempocholine?
A8: Studies utilizing Tempocholine have shed light on the influence of cholesterol on oxygen transport in membranes [, ]. Researchers observed that cholesterol reduces oxygen transport in the headgroup region and near the membrane surface but has minimal effect on transport in the bilayer's center []. This suggests that cholesterol's condensing effect on membrane packing is more pronounced in the headgroup region, influencing the diffusion of small molecules like oxygen.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]hexanoic acid](/img/structure/B149446.png)

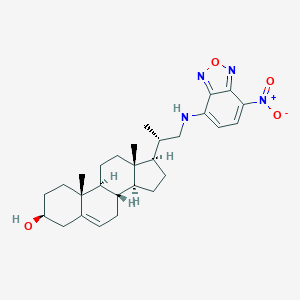
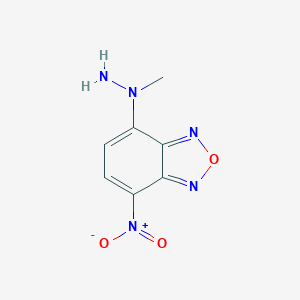
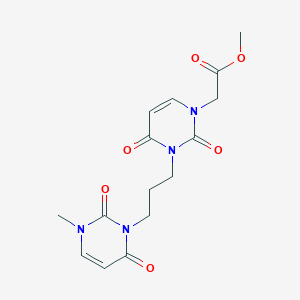
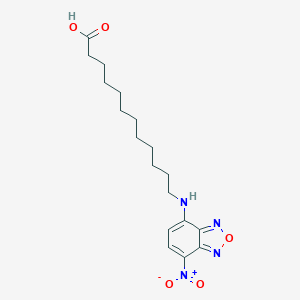
![1-[4-(2-Methylpropyl)phenyl]ethyl acetate](/img/structure/B149462.png)

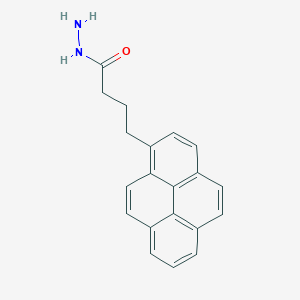
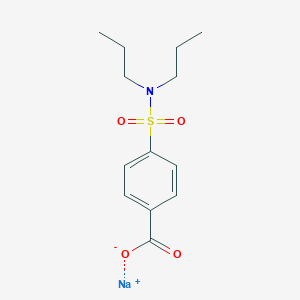
![2-[4-(4,5-Dimethylthiazol-2-yl)-3-chlorophenyl]propanoic acid](/img/structure/B149490.png)
